Cas no 165070-68-8 (Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside))

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) structure
165070-68-8 structure
Productnaam:Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
CAS-nummer:165070-68-8
MF:C24H23O13
MW:519.431628465652
CID:168330
PubChem ID:443913

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Benzopyrylium,3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
    • Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium-3-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside
    • C12642
    • pelargonidin 3-O-(6-O-malonyl- -D-glucoside)
    • Q27114738
    • 3-[[6-O-(1,3-Dioxo-3-hydroxypropyl)-beta-D-glucopyranosyl]oxy]-4',5,7-trihydroxyflavylium
    • 1-Benzopyrylium, 3-[[6-O-(carboxyacetyl)-beta-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 165070-68-8
    • DTXSID20332138
    • CHEBI:31965
    • Pelargonidin 3-(6''-malonylglucoside)
    • 3-(((2R,3S,4S,5R,6S)-6-(5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methoxy)-3-oxopropanoic acid
    • DTXCID20283232
    • Inchi: 1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1
    • InChI-sleutel: XLZUBCUKXQFBKB-JZWLZXDTSA-O
    • LACHT: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])C(=O)O[H])=O)O[H])O[H])O[H])OC1=C([H])C2=C(C([H])=C(C([H])=C2[O+]=C1C1C([H])=C([H])C(=C([H])C=1[H])O[H])O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 519.11386578 g/mol
  • Monoisotopische massa: 519.11386578 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 8
  • Complexiteit: 787
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.636
  • Topologisch pooloppervlak: 204
  • Moleculair gewicht: 519.4

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C

Artikelen aanbevelen

Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司